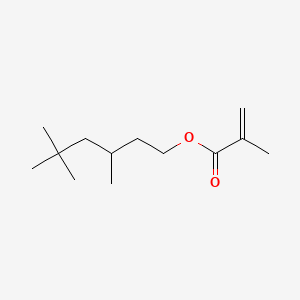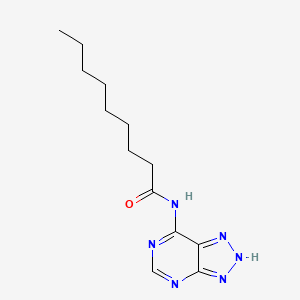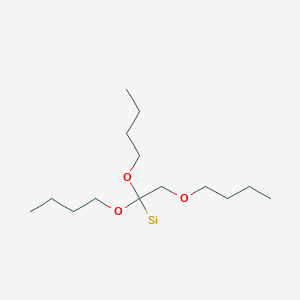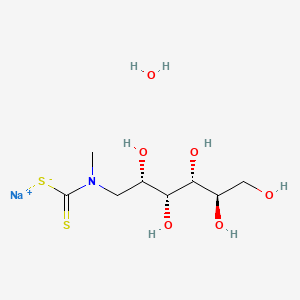
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of dithiocarboxy groups, which contribute to its reactivity and functionality. It is commonly used in scientific research and industrial applications due to its ability to form stable complexes with metals and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt typically involves the reaction of N-methyl-D-glucamine with carbon disulfide under alkaline conditions. The reaction proceeds as follows:
Reactants: N-methyl-D-glucamine and carbon disulfide.
Conditions: Alkaline medium, usually achieved by adding sodium hydroxide.
Procedure: The reactants are mixed and stirred under controlled temperature conditions to facilitate the formation of the dithiocarboxy group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the reactants.
Temperature Control: Maintaining optimal temperature to ensure complete reaction.
Purification: The product is purified through filtration and crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the dithiocarboxy group to thiols.
Substitution: The dithiocarboxy group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides can react with the dithiocarboxy group.
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including metal chelation therapy.
Industry: Utilized in wastewater treatment to remove heavy metals and in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt involves its ability to chelate metal ions. The dithiocarboxy groups form strong bonds with metal ions, stabilizing them and preventing their participation in unwanted reactions. This chelation process is crucial in applications such as metal detoxification and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium N,N-bis-(dithiocarboxy)ethanediamine: Another dithiocarboxy compound with similar chelating properties.
Sodium diethyldithiocarbamate: Known for its use in metal chelation and as a reagent in analytical chemistry.
Uniqueness
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt is unique due to its specific structure, which combines the properties of dithiocarboxy groups with the glucamine backbone. This combination enhances its solubility and reactivity, making it suitable for a broader range of applications compared to other dithiocarboxy compounds.
Propriétés
Formule moléculaire |
C8H18NNaO6S2 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
sodium;N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate;hydrate |
InChI |
InChI=1S/C8H17NO5S2.Na.H2O/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10;;/h4-7,10-14H,2-3H2,1H3,(H,15,16);;1H2/q;+1;/p-1/t4-,5+,6+,7+;;/m0../s1 |
Clé InChI |
QVZMJQNLKKRXKU-GPKONXIGSA-M |
SMILES isomérique |
CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)[S-].O.[Na+] |
SMILES canonique |
CN(CC(C(C(C(CO)O)O)O)O)C(=S)[S-].O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


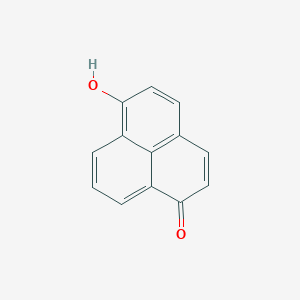
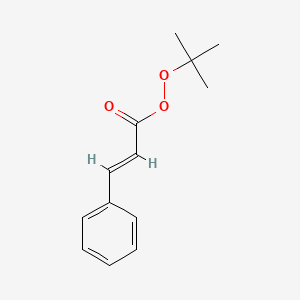


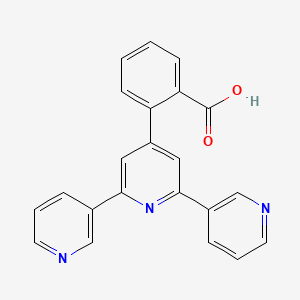
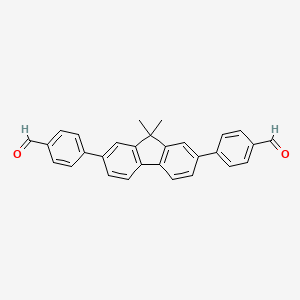
![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
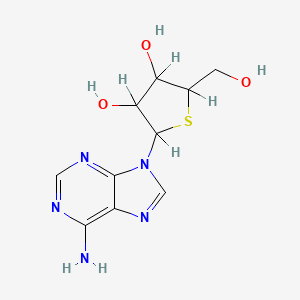

![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
